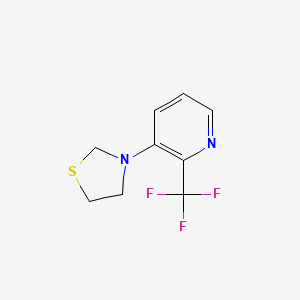

3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine

Description

3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine is a heterocyclic compound featuring a thiazolidine ring (a five-membered structure containing sulfur and nitrogen) linked to a pyridine moiety substituted with a trifluoromethyl (-CF₃) group at position 2. The compound’s structure combines the electron-withdrawing effects of the -CF₃ group with the aromatic pyridine and the flexible thiazolidine ring, making it a candidate for agrochemical or pharmaceutical applications. Potential applications may align with compounds like 4c–4g (), which are used to mitigate herbicide toxicity in crops .

Properties

IUPAC Name |

3-[2-(trifluoromethyl)pyridin-3-yl]-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2S/c10-9(11,12)8-7(2-1-3-13-8)14-4-5-15-6-14/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYYHXSFKKNHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(N=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine typically involves the reaction of 2-(trifluoromethyl)pyridine-3-carbaldehyde with cysteamine hydrochloride under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide, to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted thiazolidine derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

The thiazolidine ring is known for its biological activity, particularly in the development of drugs targeting metabolic disorders, cancer, and infectious diseases.

Antidiabetic and Antifungal Agents

Thiazolidinediones (TZDs), a class of compounds related to thiazolidine, have been extensively studied for their role as insulin sensitizers in type 2 diabetes management. Recent studies have indicated that derivatives of thiazolidine can also exhibit antifungal properties. For instance, triazole-thiazolidinedione hybrids have shown significant antifungal activity, suggesting that similar modifications to 3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine could yield potent agents against fungal infections .

Anticancer Activity

Compounds incorporating thiazolidine structures have demonstrated promising anticancer properties. Research indicates that thiazole-pyridine hybrids exhibit notable cytotoxicity against various cancer cell lines, including breast and prostate cancer. For example, one study reported a thiazole-pyridine hybrid with an IC50 value of 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil . The trifluoromethyl group may enhance the lipophilicity and biological activity of the compound, making it a candidate for further investigation in anticancer drug development.

Agrochemical Applications

The trifluoromethyl group is known to enhance the biological activity of agrochemicals, particularly in herbicides and fungicides.

Herbicidal Properties

Trifluoromethylpyridine derivatives have been successfully utilized in crop protection products. The introduction of the trifluoromethyl group into thiazolidine could potentially enhance its herbicidal activity. Fluazifop-butyl, a well-known herbicide containing a trifluoromethylpyridine moiety, serves as an example of how these modifications can lead to effective agrochemicals . The development of new herbicides based on this framework could provide improved efficacy and selectivity against target weeds.

Insecticidal Activity

Research has shown that certain trifluoromethylpyridine derivatives possess insecticidal properties. The incorporation of the thiazolidine structure may further enhance these effects by improving the compound's stability and bioavailability in agricultural settings .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and SAR is crucial for optimizing the efficacy of this compound.

Synthesis Techniques

The synthesis of this compound can be approached through various methods involving cyclocondensation reactions with trifluoromethyl-containing building blocks or through traditional organic synthesis techniques . The choice of synthetic route can significantly influence the biological activity and yield of the final product.

Structure-Activity Relationship

The presence of both the trifluoromethyl group and the thiazolidine ring can be pivotal in determining the compound's pharmacological profile. Studies focusing on modifying different substituents on the pyridine or thiazolidine rings can provide insights into enhancing potency and reducing toxicity .

Case Studies

Several studies highlight the potential applications of compounds similar to this compound:

- Anticancer Activity : A study demonstrated that thiazole-pyridine hybrids exhibited significant growth inhibition in multiple cancer cell lines, indicating that modifications to include trifluoromethyl groups could yield even more potent agents .

- Agrochemical Efficacy : Research into trifluoromethylpyridines has led to the development of numerous agrochemicals with enhanced pest control properties, showcasing the potential for similar applications with thiazolidine derivatives .

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity .

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Key Observations :

- Linking Group: The target compound lacks the methanone (C=O) bridge present in 4c–4g, which may reduce rigidity and alter electronic interactions.

- Substituent Effects : Bulkier thiazolidine substituents (e.g., diethyl in 4e ) correlate with higher melting points compared to dimethyl (4c ), likely due to improved van der Waals interactions .

Spectroscopic Data Insights

Table 2: Spectroscopic Comparison of Selected Compounds

| Compound | IR C=O Absorption (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 4c | ~1700 | 1.40 (s, 6H, CH₃), 7.45–8.20 (pyridine) | 165.5 (C=O), 120–150 (aromatic) |

| 4e | ~1700 | 1.25 (t, 6H, CH₂), 7.50–8.25 (pyridine) | 165.8 (C=O), 120–150 (aromatic) |

The absence of a C=O group in the target compound would eliminate the ~1700 cm⁻¹ IR peak, simplifying its spectroscopic profile. Thiazolidine protons in the target are expected to resonate near δ 3.0–4.0 ppm, distinct from the methanone-linked analogues .

Pyridine Derivatives with Trifluoromethyl Groups

Compounds from the pyridine catalog (Evidences 4–7) highlight substituent diversity but lack thiazolidine linkages:

Table 3: Pyridine-Based Analogues

| Compound (Evidence) | Substituents | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine (4) | -CF₃, -C≡C-Si(CH₃)₃, -NH₂ | C₁₁H₁₄F₃N₂Si | 280.33 |

| N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide (5) | -CF₃, -I, -NHC(O)C(CH₃)₃ | C₁₂H₁₃F₃IN₂O | 415.15 |

Comparison with Target :

- Electronic Effects : The -CF₃ group in the target compound may deactivate the pyridine ring similarly to 4 and 5 , but the absence of bulky silyl or iodo substituents could enhance reactivity .

- Applications : While 4c–4g are pesticidal adjuvants, catalog compounds like 4 and 5 may serve as intermediates in drug synthesis, suggesting divergent uses for the target compound .

Bioactivity Considerations

notes that thiazolidine derivatives are studied for comparative bioactivity, though specifics are unavailable. Compounds like 4c–4g protect crops from herbicide damage by modulating protoporphyrinogen oxidase (PPO) activity, implying that the target compound’s -CF₃-pyridine moiety could confer similar bioactivity if functional groups align .

Biological Activity

3-(2-(Trifluoromethyl)pyridin-3-yl)thiazolidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a thiazolidine ring fused with a pyridine moiety that includes a trifluoromethyl group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds containing thiazolidine rings have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, derivatives similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A431 (epidermoid carcinoma) | <10 | |

| Thiazolidinone Derivative | HT29 (colon carcinoma) | 15 | |

| Thiazolidine Analog | Jurkat (leukemia) | 12 |

The presence of the trifluoromethyl group is believed to enhance the lipophilicity and cellular uptake of the compound, contributing to its efficacy against cancer cells.

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain thiazolidine compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.003 to 0.046 µg/mL, outperforming traditional antibiotics such as ampicillin and streptomycin.

| Compound | Bacterial Strain Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazolidine Derivative A | S. pneumoniae ATCC 49619 | 0.008 | |

| Thiazolidine Derivative B | Staphylococcus epidermidis ATCC 1228 | 0.03 |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Some thiazolidines have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases.

- Induction of Apoptosis : Compounds have been reported to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : The presence of heteroatoms in thiazolidines may confer antioxidant properties, protecting cells from oxidative stress.

Case Studies

Several case studies have documented the biological activity of thiazolidines:

- Anticancer Study : In a clinical trial involving patients with advanced solid tumors, a thiazolidine derivative showed a partial response rate of 30%, indicating its potential as an anticancer agent.

- Antimicrobial Efficacy : A case study reported successful treatment of bacterial infections resistant to conventional antibiotics using a thiazolidine-based treatment regimen.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.